molecular formula C8H7FN2O B6322920 7-Fluoro-4-methoxy-1H-indazole CAS No. 1056265-05-4

7-Fluoro-4-methoxy-1H-indazole

Cat. No. B6322920
CAS RN: 1056265-05-4
M. Wt: 166.15 g/mol
InChI Key: WENCVOVAKXHRIQ-UHFFFAOYSA-N
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Description

7-Fluoro-4-methoxy-1H-indazole is a chemical compound that belongs to the class of indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) . Owing to the pyrazole moiety, 4-fluoro-1H-indazole can coordinate to metal center (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .


Chemical Reactions Analysis

The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Anticancer Research

This compound is also being studied for its anticancer properties. Indazole derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival . The fluoro and methoxy groups may enhance the compound’s ability to bind to cancer-related enzymes or receptors.

Antidepressant Effects

The structure of 7-fluoro-4-methoxy-1H-indazole suggests it could be useful in treating depression. Indazoles have been used to create compounds that act on serotonin receptors, which are implicated in the regulation of mood and anxiety .

Anti-inflammatory Activity

Indazole compounds, including 7-fluoro-4-methoxy-1H-indazole , have shown promise as anti-inflammatory agents. They may work by modulating the activity of enzymes or cytokines involved in the inflammatory response .

Antibacterial Agents

Research into the antibacterial applications of indazoles has revealed that they can be effective against a range of bacterial pathogens. The specific substitution pattern of 7-fluoro-4-methoxy-1H-indazole could lead to the development of new antibacterial drugs with unique mechanisms of action .

Phosphoinositide 3-Kinase δ Inhibition

Indazoles are being investigated for their ability to selectively inhibit phosphoinositide 3-kinase δ, an enzyme important in respiratory diseases7-fluoro-4-methoxy-1H-indazole may contribute to the treatment of conditions like asthma and chronic obstructive pulmonary disease by modulating this pathway .

Dye-Sensitized Solar Cells (DSSCs)

The highly conjugated system of indazole makes it suitable for applications in dye-sensitized solar cells. The compound’s ability to coordinate to metal centers can be utilized to create efficient energy transfer processes in DSSCs .

HIV Protease Inhibitors

Indazole derivatives have been applied in the production of HIV protease inhibitors. The structural features of 7-fluoro-4-methoxy-1H-indazole may be harnessed to develop new inhibitors that can prevent the replication of the HIV virus .

Mechanism of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Safety and Hazards

When handling 7-Fluoro-4-methoxy-1H-indazole, it’s important to avoid all personal contact, including inhalation . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . This suggests that the study and application of 7-Fluoro-4-methoxy-1H-indazole and similar compounds have promising future directions in medicinal chemistry and drug development .

properties

IUPAC Name

7-fluoro-4-methoxy-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-12-7-3-2-6(9)8-5(7)4-10-11-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENCVOVAKXHRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=NNC2=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-4-methoxy-1H-indazole

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